

Application Notes and Protocols for In Vivo Administration of RG7800 Tetrahydrochloride

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Compound of Interest		
Compound Name:	RG7800 tetrahydrochloride	
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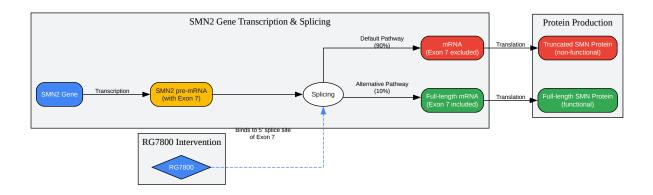
Introduction

RG7800, a small molecule SMN2 splicing modifier, was investigated as a potential oral therapeutic for Spinal Muscular Atrophy (SMA). Although its clinical development was halted due to off-target retinal toxicity observed in non-human primates, the preclinical data and in vivo administration protocols for RG7800 remain valuable for researchers in the field of neurodegenerative diseases and splicing modulation.[1][2] These notes provide detailed protocols for the in vivo administration of **RG7800 tetrahydrochloride** in mouse models of SMA, based on published preclinical studies.

Mechanism of Action

RG7800 is designed to correct the splicing of the Survival of Motor Neuron 2 (SMN2) gene.[3] In individuals with SMA, the SMN1 gene is deleted or mutated, and the SMN2 gene predominantly produces a truncated, non-functional SMN protein due to the exclusion of exon 7 during splicing. RG7800 acts by binding to the 5' splice site of exon 7 on the SMN2 premRNA. This binding stabilizes a bulged adenine residue and facilitates the recruitment of the spliceosome, promoting the inclusion of exon 7 into the final mRNA transcript. This leads to an increased production of full-length, functional SMN protein.





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Mechanism of RG7800 in SMN2 Splicing

In Vivo Administration Protocols

The following tables summarize the in vivo administration protocols for **RG7800 tetrahydrochloride** in mouse models of Spinal Muscular Atrophy.

Table 1: Intraperitoneal (IP) Administration Protocol



Parameter	Details	Reference
Animal Model	SMNΔ7 mice	[4]
Dosage	3 mg/kg	[4]
Vehicle	100% Dimethyl sulfoxide (DMSO)	[4]
Administration Route	Intraperitoneal (IP) injection	[4]
Frequency	Daily	[4]
Treatment Start	Postnatal day 2 (P2), P4, or P6	[4]
Treatment Duration	From start day until postnatal day 30 (P30)	[4]

Table 2: Oral (PO) Gavage Administration Protocol

Parameter	Details	Reference
Animal Model	SMN∆7 mice	[4]
Dosage	10 mg/kg	[4]
Vehicle	0.5% Hydroxypropyl methylcellulose (HPMC) and 0.1% Tween-80	[4]
Administration Route	Oral gavage (PO)	[4]
Frequency	Daily	[4]
Treatment Start	Postnatal day 30 (P30)	[4]
Treatment Duration	From P30 to postnatal day 80 (P80)	[4]



Parameter	Details	Reference
Animal Model	Adult C/C-allele SMA mice	[5]
Dosage	10 mg/kg/day	[5]
Vehicle	Not specified	[5]
Administration Route	Oral (PO)	[5]
Frequency	Daily	[5]
Treatment Duration	Up to 30 days	[5]

Experimental Protocols

Protocol 1: Intraperitoneal Administration in Neonatal SMN Δ 7 Mice

Objective: To administer RG7800 to neonatal SMN Δ 7 mice to assess its effect on survival and motor function.

Materials:

- RG7800 tetrahydrochloride
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes
- 30-gauge insulin syringes (or similar)
- Analytical balance
- Vortex mixer

Procedure:

• Preparation of Dosing Solution:



- On each day of dosing, prepare a fresh solution of RG7800 in 100% DMSO.
- Calculate the required amount of RG7800 based on the body weight of the mice and the target dose of 3 mg/kg.
- Weigh the RG7800 powder accurately and dissolve it in the appropriate volume of DMSO to achieve the desired concentration.
- Vortex the solution until the compound is completely dissolved.
- Animal Handling and Dosing:
 - Weigh each pup individually to determine the precise volume of the dosing solution to be administered.
 - Draw the calculated volume of the RG7800 solution into a 30-gauge insulin syringe.
 - o Gently restrain the neonatal mouse pup.
 - Perform the intraperitoneal injection into the lower quadrant of the abdomen, being careful to avoid the internal organs.
 - Return the pup to its mother and littermates.
- Monitoring:
 - Monitor the pups daily for any adverse reactions, changes in body weight, and motor function according to the specific experimental endpoints.

Protocol 2: Oral Gavage Administration in Juvenile SMNΔ7 Mice

Objective: To administer RG7800 orally to juvenile SMNΔ7 mice to assess its long-term efficacy.

Materials:

RG7800 tetrahydrochloride



- Hydroxypropyl methylcellulose (HPMC)
- Tween-80
- Sterile distilled water
- Sterile microcentrifuge tubes
- Oral gavage needles (flexible, appropriate size for juvenile mice)
- 1 ml syringes
- Analytical balance
- · Magnetic stirrer/hotplate

Procedure:

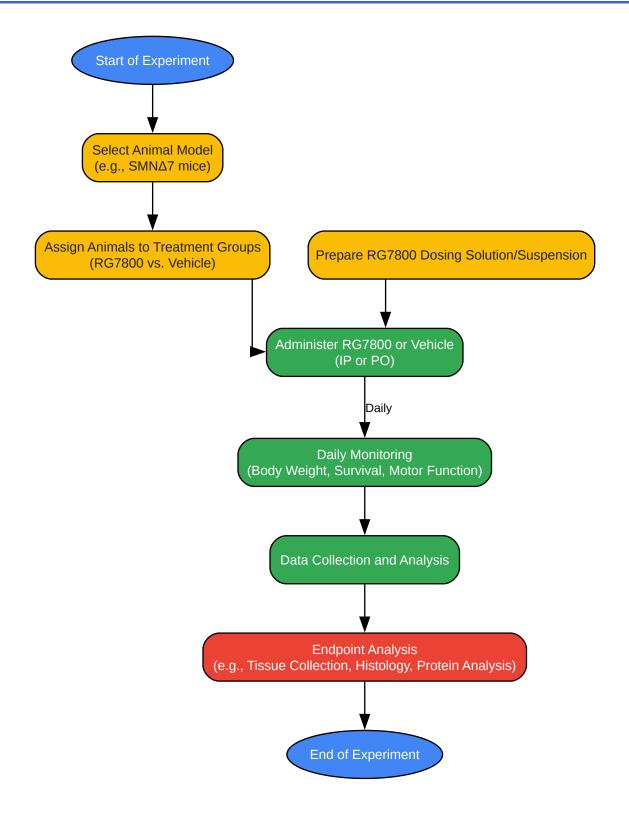
- Preparation of Vehicle and Dosing Suspension:
 - Prepare the vehicle solution of 0.5% HPMC and 0.1% Tween-80 in sterile distilled water.
 - Gently heat and stir the solution until the HPMC is fully dissolved. Allow the solution to cool to room temperature.
 - Calculate the required amount of RG7800 for the cohort of mice based on a 10 mg/kg dose.
 - Weigh the RG7800 powder and suspend it in the prepared vehicle.
 - Stir the suspension continuously to ensure homogeneity during dosing.
- Animal Handling and Dosing:
 - Weigh each mouse to determine the correct volume of the suspension to administer.
 - Gently restrain the mouse.



- Attach the oral gavage needle to a 1 ml syringe and draw up the calculated volume of the RG7800 suspension.
- Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.
- Return the mouse to its cage.
- Monitoring:
 - Monitor the mice regularly for health status, body weight, and other relevant phenotypic assessments.

Experimental Workflow





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General workflow for in vivo RG7800 studies.

Pharmacokinetic Data



Detailed quantitative pharmacokinetic data for RG7800 (such as Cmax, Tmax, half-life, and bioavailability) in mouse or monkey models are not extensively available in the public domain. Preclinical studies on its successor, risdiplam, often mention an improved pharmacokinetic profile compared to RG7800, but specific values for RG7800 are generally not provided. Researchers are advised to conduct their own pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Safety and Toxicology

A key consideration for in vivo studies with RG7800 is the potential for off-target toxicity. The clinical development of RG7800 was halted due to findings of retinal toxicity in long-term studies in cynomolgus monkeys.[1][2] Therefore, any in vivo experiments, particularly long-term studies, should include careful monitoring for ocular and other potential toxicities.

Conclusion

These application notes provide a summary of the available information and protocols for the in vivo administration of **RG7800 tetrahydrochloride**. While the compound is no longer in clinical development, the methodologies and findings from its preclinical evaluation can inform future research into SMN2 splicing modifiers and other potential therapeutics for Spinal Muscular Atrophy. Researchers should adhere to all institutional and national guidelines for animal welfare and experimental conduct.

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